molecular formula C8H14IN3 B2376723 [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine CAS No. 2226181-61-7

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine

Cat. No. B2376723
CAS RN: 2226181-61-7
M. Wt: 279.125
InChI Key: FAPYYIFDYXYSNL-UHFFFAOYSA-N
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Description

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine is a selective Aβ plaque-binding agent that can inhibit the formation of Aβ aggregates. It has been shown to bind to Aβ aggregates with high affinity and specificity, leading to their disaggregation and inhibition of further aggregation. This mechanism of action has been proposed as a potential therapeutic approach for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce Aβ levels in the brain and improve synaptic function. Additionally, [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine is its high affinity and specificity for Aβ aggregates, making it a valuable tool for studying the formation and inhibition of Aβ aggregates. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine research include further studies on its mechanism of action and potential therapeutic applications, as well as the development of more potent and selective Aβ plaque-binding agents. Additionally, studies on the toxicity and pharmacokinetics of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine are needed to determine its safety and efficacy for use in humans.

Synthesis Methods

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been synthesized using various methods, including the reaction of 5-iodopyrazole with 2-bromo-2-methylpropane and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-iodopyrazole with 2-(2-methylpropyl)amine in the presence of palladium catalysts. The resulting product is then purified using column chromatography.

Scientific Research Applications

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Studies have shown that [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine can bind to amyloid beta (Aβ) plaques, which are characteristic of Alzheimer's disease, and inhibit their formation. [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-6(2)5-12-7(4-10)3-8(9)11-12/h3,6H,4-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPYYIFDYXYSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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